ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate
CAS No.: 115868-55-8
Cat. No.: VC0040385
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115868-55-8 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.294 |
| IUPAC Name | ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(3)15-13(16-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16) |
| Standard InChI Key | JPZMORQMLXMOSQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)C)C |
Introduction
Chemical Properties and Structure
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H16N2O2 | |
| Molecular Weight | ~244 g/mol (calculated) | |
| Physical State | Solid | |
| CAS Number | 115868-55-8 | |
| Solubility | Soluble in organic solvents; Limited water solubility |
Structural Analysis
The structure of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate can be analyzed in terms of its constituent functional groups and their spatial arrangement. The imidazole ring serves as the central scaffold, with a planar, aromatic character that influences the compound's electronic distribution. The 4-methylphenyl group at position 2 extends the aromatic system and contributes additional hydrophobic character to the molecule. The ethyl carboxylate functionality at position 4 introduces an ester group capable of participating in various reactions, including hydrolysis, transesterification, and nucleophilic substitution. The methyl substituent at position 5 provides additional steric factors that influence the compound's reactivity and three-dimensional structure. These structural elements collectively determine the compound's chemical behavior, reactivity patterns, and potential interactions with biological targets.
Spectroscopic Characterization
While specific spectroscopic data for ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate is limited in the available literature, analogous imidazole-4-carboxylate compounds display characteristic spectral patterns. For structurally similar compounds, 1H NMR spectra typically exhibit distinctive signals for the imidazole methine proton at approximately 7.6 ppm, the methylene protons of the ethyl ester at around 4.2 ppm, and the methyl protons appearing at about 1.2 ppm as a triplet . In 13C NMR analyses, the methine, methylene, and methyl carbons generally appear at approximately 137, 60, and 14 ppm, respectively . Table 2 presents the expected spectroscopic characteristics based on similar imidazole-4-carboxylate compounds.
Table 2: Expected Spectroscopic Characteristics Based on Similar Imidazole-4-carboxylates
Synthesis Methodologies
Conventional Synthetic Routes
Challenges and Optimizations in Synthesis
The synthesis of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate presents several challenges requiring careful optimization. Controlling regioselectivity to ensure the correct substitution pattern on the imidazole ring demands precise reaction conditions and reagent selection. The reactive nature of intermediates in imidazole synthesis can lead to unwanted side products, necessitating careful temperature control and reaction monitoring. For cycloaddition reactions involving ethyl isocyanoacetate, maintaining low initial temperatures (-78°C) followed by gradual warming to room temperature has been shown to improve selectivity and yield . Purification typically requires chromatographic techniques to separate the desired product from structurally similar byproducts, with column chromatography being the method of choice for laboratory-scale preparations. These challenges highlight the importance of optimized synthetic protocols for obtaining this compound with high purity and yield.
Biological Activities and Medicinal Applications
Structure-Activity Relationships
The biological activity of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate is influenced by several structural features that determine its interaction with biological targets. The imidazole core provides hydrogen bond donor and acceptor sites, facilitating specific interactions with receptor proteins. The ethyl carboxylate group may undergo hydrolysis in biological systems to form the corresponding carboxylic acid, potentially enhancing binding affinity to certain targets. The 4-methylphenyl substituent contributes hydrophobic interactions that may improve membrane permeability and binding to lipophilic pockets in target proteins. The methyl group at position 5 influences the electronic distribution within the imidazole ring and may affect metabolic stability and target selectivity. These structure-activity relationships provide a foundation for potential optimization strategies in drug discovery programs, where systematic modifications of these key structural elements could enhance potency, selectivity, or pharmacokinetic properties.
Chemical Reactivity
Reaction Mechanisms
Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate participates in various chemical transformations driven by the reactivity of its functional groups. The imidazole ring's amphoteric nature allows for both acidic and basic behaviors depending on reaction conditions. In acidic media, protonation typically occurs at the nitrogen at position 3, while in basic conditions, deprotonation of the NH at position 1 generates a nucleophilic nitrogen anion. The ester functionality at position 4 is susceptible to nucleophilic attack, enabling hydrolysis, transesterification, and aminolysis reactions to produce corresponding carboxylic acids, alternative esters, or amides. The mechanism of action in biological systems often involves specific interactions with protein targets through hydrogen bonding, π-stacking, and hydrophobic interactions, though the precise mechanisms vary depending on the specific biological target.
Functional Group Transformations
The functional groups present in ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate provide opportunities for diverse chemical transformations, enabling the synthesis of derivatives with potentially enhanced properties. The ethyl ester can undergo hydrolysis to form the corresponding carboxylic acid, which serves as a versatile intermediate for further derivatization to form amides, alternative esters, or activated acyl compounds . The imidazole NH can participate in N-alkylation reactions to introduce additional functionality or modify the compound's physicochemical properties. The methyl groups (both on the imidazole ring and the phenyl substituent) represent potential sites for oxidation reactions or other functionalizations to introduce additional reactive centers. These transformations provide versatile routes for preparing libraries of related compounds with diverse structural features and potentially varied biological activities, supporting structure-activity relationship studies and optimization efforts.
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